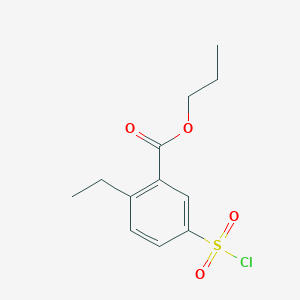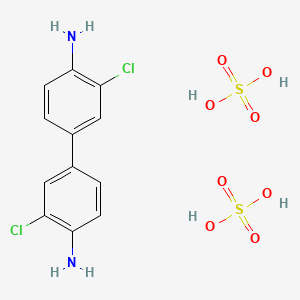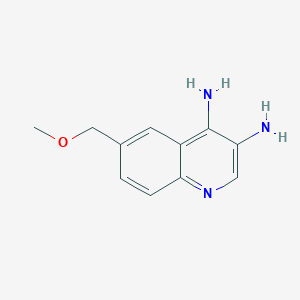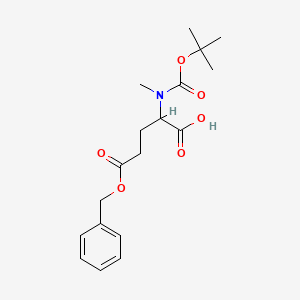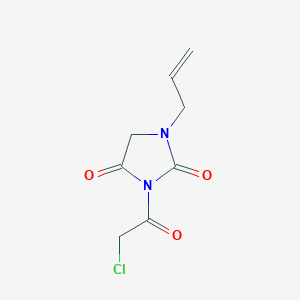![molecular formula C8H6N4S B12818256 4-Thiocyanato-1H-benzo[d]imidazol-5-amine CAS No. 339366-94-8](/img/structure/B12818256.png)
4-Thiocyanato-1H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiocyanato-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features a benzimidazole core with a thiocyanate group at the 4-position and an amine group at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
4-Thiocyanato-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzimidazole core can interact with DNA and other biomolecules, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
4-Thiocyanato-1H-benzo[d]imidazole: Lacks the amine group at the 5-position.
5-Amino-1H-benzo[d]imidazole: Lacks the thiocyanate group at the 4-position.
4-Nitro-1H-benzo[d]imidazol-5-amine: Contains a nitro group instead of a thiocyanate group.
Uniqueness: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the thiocyanate and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
339366-94-8 |
|---|---|
Formule moléculaire |
C8H6N4S |
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
(5-amino-1H-benzimidazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H6N4S/c9-3-13-8-5(10)1-2-6-7(8)12-4-11-6/h1-2,4H,10H2,(H,11,12) |
Clé InChI |
WXSSDPCWRLSCHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1N)SC#N)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


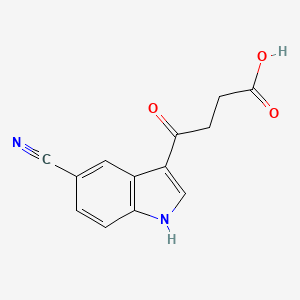

![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)



